1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is a complex organic compound characterized by the presence of multiple bromine atoms and a methoxypropan-2-yl group. This compound is notable for its potential applications in organic synthesis and chemical research due to its unique structure and reactivity. The molecular formula for this compound is CHBrO, and it has a molecular weight of approximately 352.06 g/mol .
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene belongs to the class of brominated organic compounds. Its classification as an alkyl halide indicates that it contains carbon-bromine bonds, which are significant for various chemical reactions including nucleophilic substitutions.
The synthesis of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene typically involves a multi-step process:
The synthesis often requires specific conditions such as temperature control, the use of catalysts, and appropriate solvents to enhance yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.
The molecular structure of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene features:
This configuration contributes to the compound's reactivity and potential interactions with other molecules.
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 352.06 g/mol |
| IUPAC Name | 1-bromo-4-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |
| InChI | InChI=1S/CHBrO/c1-9(8-15-2)16-12(7-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H₂,1-2H₃ |
| Canonical SMILES | CC(COC)OC(CBr)C₁=CC=C(C=C₁)Br |
The compound participates in various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene involves several pathways:
These mechanisms allow the compound to interact with various molecular targets, making it valuable in synthetic organic chemistry.
The physical properties include:
| Property | Value |
|---|---|
| Appearance | Typically a colorless liquid |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
Chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Moderate stability under normal conditions |
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications .
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to brominated organic compounds and their biological effects.
Industry: It finds use in producing specialty chemicals and materials with specific properties, contributing to advancements in material science and organic synthesis .
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2